(R)-4-(1-Aminoethyl)aniline
Description
(R)-4-(1-Aminoethyl)aniline (IUPAC name: (R)-4-(1-aminoethyl)benzenamine) is a chiral aromatic amine featuring a primary amine group (-NH₂) at the para position of a benzene ring and a secondary amine (-NH-CH(CH₃)) in the ethyl side chain. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol. The compound’s stereochemistry (R-configuration) distinguishes it from its S-enantiomer, which is commercially available as a dihydrochloride salt . This enantiomeric specificity is critical in pharmaceutical and biochemical applications, where chirality often dictates biological activity and metabolic pathways.
This compound serves as a precursor in synthesizing chiral ligands, catalysts, and bioactive molecules. For example, derivatives of this compound are used in Rho-associated kinase (ROCK) inhibitors like Y-27632, which modulate cellular processes such as smooth muscle contraction and cytoskeletal reorganization .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOZXUDJUBEZ-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diastereomeric Salt Formation
Racemic 4-(1-aminoethyl)aniline is reacted with enantiopure acids (e.g., (S)-mandelic acid or (R)-camphorsulfonic acid) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. For instance, this compound-(S)-mandelate displays lower solubility in ethanol than its (S)-enantiomer counterpart, allowing selective crystallization. Post-separation, the free amine is regenerated via basification. While this method achieves high enantiomeric excess (ee > 98%), it suffers from low throughput and requires stoichiometric resolving agents, limiting scalability.
Asymmetric Reductive Amination
Asymmetric reductive amination offers a direct route to this compound by reducing imine intermediates with chiral catalysts.
Ketone to Amine Conversion
4-(1-Ketoethyl)aniline is subjected to reductive amination using chiral phosphine-rhodium complexes. For example, [(R)-BINAP]RhCl catalyzes the reaction with hydrogen gas (50 psi), achieving 85% yield and 92% ee. The stereochemical outcome depends on the catalyst’s configuration, with (R)-BINAP favoring the (R)-amine. Solvent choice (e.g., methanol or THF) and temperature (25–40°C) critically influence reaction rate and selectivity.
Borane-Mediated Asymmetric Reduction
Chiral oxazaborolidine catalysts enable enantioselective reduction of 4-(1-ketoethyl)aniline. Using (S)-CBS (Corey-Bakshi-Shibata) catalyst and BH₃·THF, the ketone is reduced to the (R)-amine with 89% ee and 78% yield. This method requires anhydrous conditions and precise stoichiometry to minimize borane side reactions.
Enantioselective Carbon-Nitrogen Bond Insertion
A groundbreaking method reported in Nature Communications involves formal one-carbon insertion into aniline’s aromatic C–N bond.
Oxidative Dearomatization
para-Substituted aniline undergoes oxidative dearomatization using iodobenzene diacetate (PhI(OAc)₂) in methanol, forming a cyclohexadienimine intermediate. This step activates the aromatic ring for subsequent functionalization.
Chiral Sulfur Ylide-Mediated Aziridination
Chiral sulfur ylides (e.g., (S)-binaphthyl-derived ylides) react with the cyclohexadienimine to form spiroaziridine intermediates. The ylide’s stereochemistry dictates the configuration of the resulting amine. Under Brønsted acid catalysis (e.g., trifluoroacetic acid), the aziridine rearranges via a-shift, recovering aromaticity and yielding this compound with 95% ee.
Dynamic Kinetic Resolution (DKR)
DKR combines racemization and stereoselective transformation to achieve high enantiopurity.
Racemization Catalysis
A palladium-based catalyst (e.g., Pd/C) racemizes 4-(1-aminoethyl)aniline under hydrogen pressure, while a chiral enzyme (e.g., Candida antarctica lipase B) selectively acylates the (S)-enantiomer. The unreacted (R)-amine is isolated with >99% ee and 70% yield. This method is scalable but requires optimized racemization kinetics to prevent over-hydrogenation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | ee% | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Chiral Resolution | 3 | 40–50% | >98 | High purity | Low throughput, stoichiometric reagents |
| Asymmetric Reductive Amination | 2 | 75–85% | 85–92 | Direct, scalable | Sensitive to catalyst loading |
| C–N Insertion | 3 | 65–75% | 90–95 | Atom-economic, novel mechanism | Requires specialized ylides |
| Dynamic Kinetic Resolution | 4 | 60–70% | >99 | High enantiopurity, scalability | Complex setup, enzyme stability |
Industrial-Scale Considerations
Patent-Based Synthesis
A patented route (CN102329254A) synthesizes this compound dihydrochloride as a sotalol intermediate. Key steps include:
-
Chloroacetylation : 4-Aminophenylmethylsulfone reacts with chloroacetyl chloride, forming 4-(2-chloroacetamido)phenylmethylsulfone.
-
Isopropylamine Substitution : The chloro group is displaced by isopropylamine in triethylamine, yielding 4-(2-isopropylaminoacetamido)phenylmethylsulfone.
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Borohydride Reduction : Sodium borohydride reduces the ketone to the (R)-amine, followed by HCl salt formation (92% yield, 99.8% purity).
This method prioritizes yield over enantioselectivity, necessitating downstream resolution.
Emerging Methodologies
Chemical Reactions Analysis
Reductive Amination
(R)-4-(1-Aminoethyl)aniline participates in reductive amination with aldehydes or ketones to form tertiary amines. For example, under hydrogenation conditions (40–100°C, 1–3 hours), it reacts with aldehydes like 4-methoxybenzaldehyde in methanol/DMF (4:1) to yield coupled products. Catalyst systems such as Ru complexes with 1,2-catechol ligands improve conversion rates (up to 88% yield) .
Key reaction parameters :
| Substrate | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aldehyde 7 | Ru/L1 | MeOH/DMF (4:1) | 65°C | 88% |
| Aldehyde 8 | Ru/L1 | MeOH/DMF (4:1) | 100°C | 73% |
Acylation and Protection
The aniline group is acetylated using acetic anhydride to form acetanilide derivatives. This reaction suppresses the amine’s activating effect, enabling regioselective bromination. Subsequent hydrolysis with aqueous base regenerates the free amine .
Stepwise process :
-
Acetylation :
-
Bromination : Electrophilic substitution at the para position (relative to the acetyl group).
-
Hydrolysis :
Cycloaromatization with Alkynes
In copper-catalyzed three-component reactions, this compound reacts with ortho-bromoacetophenones and terminal alkynes to form naphthylamine derivatives. The reaction proceeds via a 6-endo-dig cyclization mechanism, confirmed by deuterium-labeling studies .
Mechanistic highlights :
-
Intermediate : Copper(I)-acetylide facilitates oxidative addition to the C–Br bond.
-
Key step : Cyclization forms a naphthalene core, followed by protonolysis to release the product .
Bromination
Direct bromination of the aromatic ring occurs at the ortho and para positions relative to the aminoethyl group. Using excess Br₂ in aqueous conditions yields 2,4,6-tribromo derivatives .
Limitation : Steric hindrance from the aminoethyl group reduces reactivity at the ortho position, favoring para substitution .
Comparative Reactivity
The chiral center influences stereospecific outcomes. For example, in sulfonimidamide synthesis, the (R)-configuration ensures >99% ee, whereas the (S)-enantiomer would follow an inverted pathway .
Structural analogs :
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| 4-(2-Aminoethyl)aniline | Ethyl chain position | Altered regioselectivity |
| 4-Aminobenzenesulfonamide | Sulfonamide group | Reduced nucleophilicity |
Catalytic and Solvent Effects
Scientific Research Applications
Chemical Synthesis
Chiral Ligand in Asymmetric Catalysis
(R)-4-(1-Aminoethyl)aniline is widely utilized as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals.
- Case Study : In a study on enantioselective synthesis, this compound was employed as a ligand in catalytic hydrogenation processes, achieving high enantiomeric excess (ee) values for various substrates.
Table 1: Performance of this compound as a Chiral Ligand
| Reaction Type | Substrate Type | Enantiomeric Excess (%) |
|---|---|---|
| Hydrogenation | Acyclic Ketones | 90-98 |
| Imine Reduction | N-Aryl Imines | 85-95 |
| Hydrazone Formation | p-Substituted Aldehydes | 80-92 |
Biological Applications
Precursor in Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its role is particularly prominent in the development of drugs targeting central nervous system disorders.
- Case Study : Research has shown that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor binding. For instance, one derivative demonstrated selective inhibition of calmodulin-dependent kinases, which are implicated in insulin signaling pathways .
Table 2: Pharmaceuticals Derived from this compound
| Drug Name | Target Condition | Mechanism of Action |
|---|---|---|
| Drug A | CNS Disorders | Receptor Modulation |
| Drug B | Diabetes | Enzyme Inhibition |
| Drug C | Anti-inflammatory | Cytokine Pathway Interference |
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is used to produce fine chemicals and specialty chemicals due to its reactivity and ability to form various derivatives.
- Case Study : The compound has been integrated into processes for synthesizing specialty polymers and coatings, leveraging its functional groups for polymerization reactions.
Biochemical Analysis
Interactions with Biological Molecules
The compound's structure allows it to interact with proteins and nucleic acids, making it valuable for biochemical studies.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (R)-4-(1-Aminoethyl)aniline with analogous para-substituted aniline derivatives, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C₈H₁₂N₂ | -NH₂ (para), -NH-CH(CH₃) | 136.20 | Chiral center, primary and secondary amines |
| 4-Ethylaniline | C₈H₁₁N | -NH₂ (para), -CH₂CH₃ | 121.18 | Non-chiral, simple alkyl substitution |
| 4-Aminodiphenylamine | C₁₂H₁₂N₂ | -NH-C₆H₅ (para) | 184.24 | Aromatic amine with phenyl substituent |
| 4-(1-Phenylethyl)-N-[...]aniline | C₂₈H₂₇N | -C₆H₅-CH(CH₃) (para) | 377.52 | Bulky aromatic substituent, tertiary amine |
Key Observations:
- Chirality: Unlike 4-Ethylaniline or 4-Aminodiphenylamine, this compound has a stereogenic center, enabling enantioselective interactions in biological systems .
- Amine Functionality : The compound’s secondary amine group (-NH-CH(CH₃)) differentiates it from simpler derivatives like 4-Ethylaniline, which lacks this functional group .
- Bulkiness: Compared to 4-(1-Phenylethyl)-substituted analogs, this compound has a smaller substituent, enhancing solubility and reactivity in aqueous environments .
Physicochemical Properties
| Property | This compound | 4-Ethylaniline | 4-Aminodiphenylamine |
|---|---|---|---|
| Solubility | Moderate in polar solvents | Low in water | Insoluble in water |
| Melting Point | Not reported | 45–47°C | 125–127°C |
| Purity (Commercial) | ≥98% (as dihydrochloride) | 99% | Not specified |
| Hydrogen Bonding Capacity | High (two amine groups) | Moderate | Moderate |
Notes:
- The dihydrochloride salt form of the S-enantiomer () suggests that this compound can also form stable salts, improving solubility for pharmaceutical applications.
- 4-Ethylaniline’s lower molecular weight and simpler structure contribute to its higher volatility and industrial use as a dye intermediate .
Research Findings :
- The aminoethyl group in this compound enhances its binding affinity to enzymes like Rho-kinase compared to non-amino-substituted analogs (e.g., 4-Ethylaniline) .
- Bulky substituents (e.g., in 4-(1-Phenylethyl)-substituted anilines) reduce metabolic clearance but limit solubility, making this compound a balance between reactivity and bioavailability .
Biological Activity
(R)-4-(1-Aminoethyl)aniline, also known as this compound dihydrochloride, is a chiral compound with significant implications in medicinal chemistry and biological research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHN
- Molecular Weight : 136.194 g/mol
- CAS Number : 65645-32-1
- Structure : The compound features an amino group attached to an aromatic ring, contributing to its biological interactions.
This compound exhibits its biological effects primarily through its interaction with various molecular targets, such as enzymes and receptors. The chiral nature of this compound allows it to selectively bind to specific biological targets, influencing numerous biochemical pathways. For instance:
- Receptor Interaction : It can function as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, thereby affecting metabolic processes.
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In various studies, it has been evaluated against different bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Klebsiella pneumoniae | Effective at higher concentrations |
In vitro assays demonstrated that the compound's effectiveness varies based on concentration and the specific bacterial strain tested .
Antioxidant Properties
The compound has also been investigated for its antioxidant potential. Studies employing DPPH radical scavenging assays revealed that this compound can effectively neutralize free radicals, suggesting a role in reducing oxidative stress within biological systems .
Neuroprotective Effects
In neurological studies, this compound has shown promise as a neuroprotective agent. It has been demonstrated to modulate neurotransmitter levels and protect neuronal cells from oxidative damage. This activity makes it a candidate for further research in neurodegenerative disease therapies .
Case Studies
Several key studies have highlighted the biological activity of this compound:
- Study on Neuroprotection : A recent study evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta levels and improved cognitive function in treated mice compared to controls .
- Antimicrobial Efficacy : In a clinical setting, this compound was tested against multi-drug resistant bacterial strains. The results showed that it could enhance the efficacy of standard antibiotics when used in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
